N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide
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Overview
Description
N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide is a chemical compound with potential applications in various fields of science and industry. This compound features a pyrrolidine ring, a chloropyridine moiety, and a tert-butyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common approach is the reaction of 3-chloropyridine with tert-butylamine under controlled conditions to form the intermediate pyrrolidine derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for various organic transformations.
Biology: N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide may have biological activity, potentially serving as a lead compound for drug discovery. Its interactions with biological targets can be studied to develop new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Research may focus on its efficacy and safety in treating various diseases.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials. Its unique properties may offer advantages in specific applications.
Mechanism of Action
The mechanism by which N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
N-ethyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide
N-methyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide
N-propyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide
Uniqueness: N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and biological activity. This feature distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Properties
IUPAC Name |
N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-14(2,3)17-13(19)10-5-7-18(9-10)12-4-6-16-8-11(12)15/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYNVYLKTDYQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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